molecular formula C12H26 B14559871 4,4-Diethyl-2,2-dimethylhexane CAS No. 62184-89-8

4,4-Diethyl-2,2-dimethylhexane

Cat. No.: B14559871
CAS No.: 62184-89-8
M. Wt: 170.33 g/mol
InChI Key: CYPRMBGQWCLJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Diethyl-2,2-dimethylhexane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its unique structure, which includes two ethyl groups and two methyl groups attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-2,2-dimethylhexane typically involves the alkylation of a suitable hexane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of precursor compounds. This process uses hydrogen gas and a metal catalyst, such as palladium or platinum, to add hydrogen atoms to the precursor, resulting in the formation of the desired alkane.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethyl-2,2-dimethylhexane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another atom or group. Halogenation, where a hydrogen atom is replaced by a halogen (e.g., chlorine or bromine), is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

4,4-Diethyl-2,2-dimethylhexane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of branched alkanes and their properties.

    Biology: Investigated for its potential effects on biological membranes and lipid bilayers.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.

Mechanism of Action

The mechanism of action of 4,4-Diethyl-2,2-dimethylhexane primarily involves its interaction with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and facilitate various chemical reactions. Its molecular structure allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

  • 4-Ethyl-2,2-dimethylhexane
  • 3-Ethyl-2,2-dimethylhexane
  • 4,4-Diethylheptane

Comparison: 4,4-Diethyl-2,2-dimethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to similar compounds, it may have different boiling and melting points, solubility, and reactivity. The presence of two ethyl groups and two methyl groups in specific positions on the hexane backbone distinguishes it from other branched alkanes, leading to unique interactions and applications.

Properties

IUPAC Name

4,4-diethyl-2,2-dimethylhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-7-12(8-2,9-3)10-11(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPRMBGQWCLJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699905
Record name 4,4-Diethyl-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62184-89-8
Record name 4,4-Diethyl-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.